

# Melting point determination of dinitrophenylhydrazone derivatives for identification

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## Compound of Interest

Compound Name: *Benzaldehyde 2,4-Dinitrophenylhydrazone*

Cat. No.: *B8809641*

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## Application Note & Protocol

Title: Definitive Identification of Aldehydes and Ketones: A Comprehensive Guide to Melting Point Determination of 2,4-Dinitrophenylhydrazone Derivatives

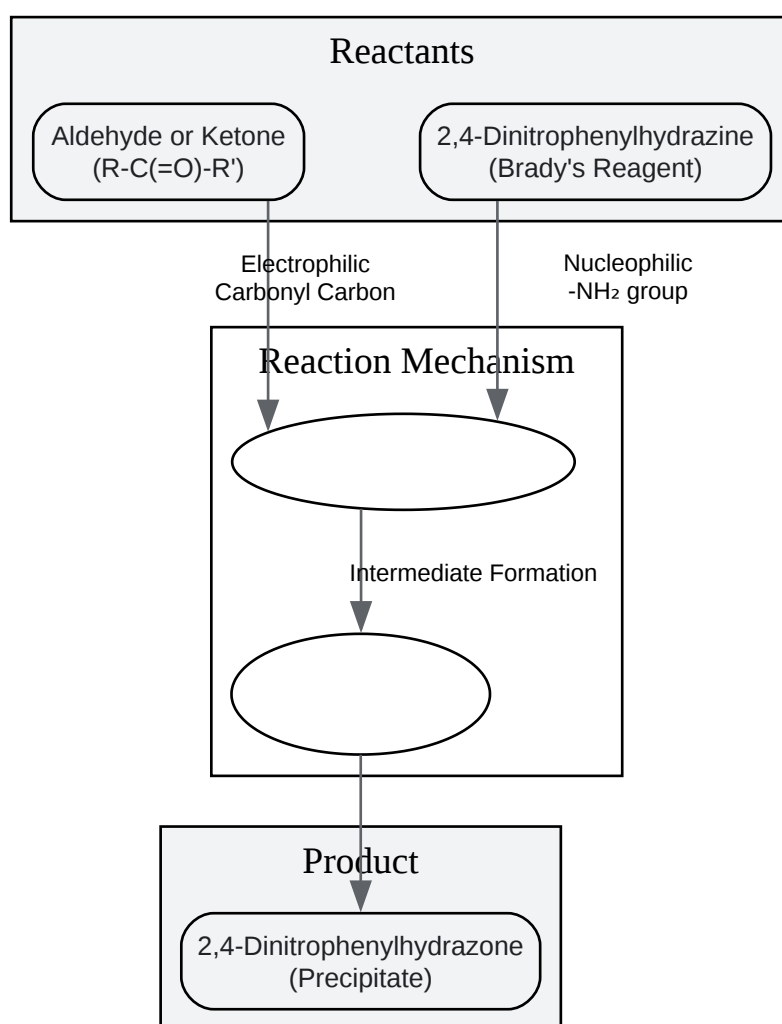
## Introduction: The Rationale for Derivatization in Carbonyl Compound Identification

In the realm of organic chemistry and drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Aldehydes and ketones, both containing the carbonyl group ( $C=O$ ), are a pivotal class of compounds. While modern spectroscopic techniques like NMR and IR provide invaluable structural information, a classic, cost-effective, and highly reliable method for confirming the identity of a specific aldehyde or ketone is through the synthesis and melting point determination of its 2,4-dinitrophenylhydrazone (DNPH) derivative.<sup>[1][2][3]</sup>

This application note provides a detailed protocol and the underlying scientific principles for this robust analytical technique. The conversion of a liquid or low-melting aldehyde or ketone into a solid, crystalline DNPH derivative with a sharp, characteristic melting point provides a definitive physical constant for identification.<sup>[1][4][5]</sup> The high molecular weight of these derivatives also ensures they are typically solids, facilitating their isolation and purification.<sup>[2]</sup>

## The Underpinning Chemistry: The Brady's Test

The reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine, commonly known as Brady's reagent, is a condensation reaction.[6] Specifically, it is an acid-catalyzed nucleophilic addition-elimination reaction.[3][7] The nitrogen atom of the terminal amino group ( $\text{-NH}_2$ ) in 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone, which often precipitates from the solution as a yellow, orange, or red solid.[2][5][6] Aromatic carbonyl compounds typically yield red precipitates, while aliphatic ones tend to produce yellow to orange precipitates.[2][6]



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Caption: Formation of a 2,4-dinitrophenylhydrazone derivative.

# The Principle of Melting Point Determination and Purity

The melting point of a pure crystalline solid is a distinct physical property, defined as the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[8] [9] For a pure substance, this transition occurs over a very narrow temperature range, often 0.5-1°C, resulting in a "sharp" melting point.[10]

The presence of even small amounts of impurities disrupts the crystalline lattice, typically causing two observable effects:

- **Melting Point Depression:** The melting point of the impure substance will be lower than that of the pure compound.[11][12]
- **Melting Point Range Broadening:** The substance will melt over a wider temperature range.[10][11]

Therefore, obtaining a sharp melting point for the synthesized DNPH derivative that matches the literature value is a strong indicator of both the purity of the derivative and, by extension, the identity of the original carbonyl compound.

## Experimental Protocols

This section details the step-by-step methodologies for the synthesis, purification, and melting point determination of 2,4-dinitrophenylhydrazone derivatives.

### Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

**Causality:** An acidic catalyst is required for the condensation reaction.[7] Phosphoric acid is a suitable and safer alternative to the historically used sulfuric acid.[13] The reagent should be freshly prepared as it can degrade over time.[7]

- **Materials:**
  - 2,4-Dinitrophenylhydrazine (DNPH)

- 85% Phosphoric(V) acid
- Ethanol (95% or absolute)
- Beaker
- Glass stirring rod
- Graduated cylinder
- Procedure:
  - Safety First: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. DNPH is sensitive to shock and friction and is often supplied wet to mitigate explosion risk.[2][6]
  - In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to 12-13 mL of 85% phosphoric(V) acid.[13]
  - Stir the mixture with a glass rod until the DNPH has completely dissolved. This may take 10-15 minutes.[13]
  - Once dissolved, add ethanol to make up a total volume of 25 mL and stir to ensure a homogenous solution.[13]

## Synthesis of the 2,4-Dinitrophenylhydrazone Derivative

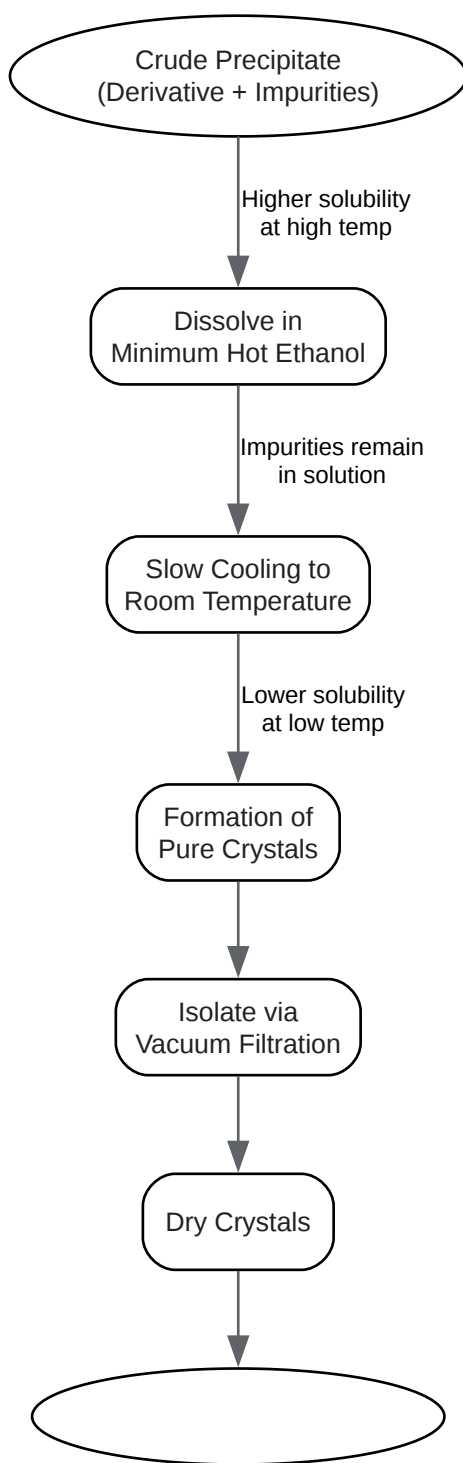
Causality: The carbonyl compound is reacted with an excess of Brady's reagent to ensure complete conversion and precipitation of the derivative. Gentle heating can be employed to increase the reaction rate if a precipitate does not form immediately at room temperature.[4][5]

- Materials:
  - Unknown aldehyde or ketone
  - Brady's reagent (prepared in section 4.1)
  - Test tube or small Erlenmeyer flask

- Methanol (if the carbonyl compound is a solid)
- Water bath (optional)
- Procedure:
  - Place approximately 10 drops of the liquid carbonyl compound into a clean test tube. If the sample is a solid, dissolve a small amount (approx. 0.1 g) in the minimum volume of methanol.[\[1\]](#)
  - Add approximately 5 mL of Brady's reagent to the test tube.[\[1\]](#)[\[3\]](#)
  - Agitate the mixture. The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.[\[5\]](#)
  - If no precipitate forms at room temperature, gently warm the mixture in a water bath (around 60°C) for 5-10 minutes, then cool in an ice bath.[\[4\]](#)[\[7\]](#)

## Purification by Recrystallization

Causality: The crude precipitate will contain unreacted starting materials and other impurities. Recrystallization is a critical purification step to ensure an accurate melting point determination.[\[1\]](#)[\[14\]](#) The principle relies on the higher solubility of the DNPH derivative in a hot solvent and its lower solubility upon cooling, allowing pure crystals to form while impurities remain in the solution.[\[14\]](#) Ethanol is a commonly used solvent for this purpose.[\[14\]](#)



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Caption: Workflow for the recrystallization of the DNPH derivative.

- Procedure:

- Isolation of Crude Product: Collect the precipitated crystals from step 4.2 by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual acid and unreacted reagents.[3]
- Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a small amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue to add hot ethanol dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[14]
- Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]
- Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[14]
- Final Isolation: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold ethanol.
- Drying: Allow the crystals to air-dry thoroughly on the filter paper by drawing air through them for several minutes.[14] For complete dryness, the crystals can be placed in a desiccator. The sample must be completely dry for an accurate melting point determination.[8][9]

## Melting Point Determination

Causality: The accuracy of the melting point is highly dependent on a slow, controlled rate of heating near the melting point.[8][11][15] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[8]

- Materials:
  - Purified, dry DNPH derivative
  - Melting point capillary tubes (one end sealed)
  - Melting point apparatus

- Spatula or glass rod
- Procedure:
  - Sample Preparation: Finely powder a small amount of the dry, purified crystals.<sup>[8][9]</sup> Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.<sup>[11][16]</sup>
  - Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
  - Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.<sup>[10]</sup> Allow the apparatus to cool significantly before the next step.
  - Accurate Measurement: With a fresh sample, heat the apparatus rapidly to about 15-20°C below the expected or approximate melting point.<sup>[11][15]</sup>
  - Slow Heating: Decrease the heating rate to 1-2°C per minute.<sup>[15][16][17]</sup>
  - Record the Melting Range:
    - T<sub>1</sub>: The temperature at which the first drop of liquid is observed.<sup>[11][15]</sup>
    - T<sub>2</sub>: The temperature at which the last crystal melts and the entire sample is a clear liquid.<sup>[11][15]</sup>
  - Repeatability: Conduct at least two measurements. Consistent results are a hallmark of a careful technique.<sup>[1]</sup>

## Confirmatory Identification: The Mixed Melting Point Technique

Causality: This technique is the definitive step for confirming the identity of an unknown compound when an authentic sample is available. If two substances are identical, a mixture of the two will behave as a pure substance, showing no melting point depression or range



broadening.<sup>[8][18][19]</sup> If they are different compounds (even if they have the same individual melting points), one will act as an impurity in the other, causing a significant depression and broadening of the melting point.<sup>[19][20]</sup>

- Procedure:
  - Prepare a 1:1 mixture of your purified DNPH derivative and an authentic sample of the suspected DNPH derivative. Mix them intimately by grinding them together.
  - Determine the melting point of this mixture using the same careful technique described in section 4.4.
  - Interpretation:
    - No Depression: If the melting point of the mixture is sharp and undepressed (i.e., the same as the individual components), the two samples are identical.<sup>[8][19][20]</sup>
    - Depression and Broadening: If the melting point of the mixture is lower and the range is broader, the two samples are different compounds.<sup>[8][19][20]</sup>

## Data Presentation: Reference Melting Points

The following table provides literature melting points for the 2,4-dinitrophenylhydrazone derivatives of several common aldehydes and ketones. This data is for reference purposes; comparison should always be made with a comprehensive database or an authentic sample.

Original Carbonyl Compound	DNPH Derivative Melting Point (°C)
Formaldehyde	166
Acetaldehyde	168
Propanal	155
Butanal	126
Acetone	126
Propanone (Acetone)	126
Butan-2-one	116
Pentan-2-one	144
Cyclohexanone	162
Benzaldehyde	237
Acetophenone	238-240 <sup>[14]</sup>

Note: Values can vary slightly between different literature sources.

## Conclusion

The formation of 2,4-dinitrophenylhydrazone derivatives and the subsequent determination of their melting points remains a powerful, reliable, and pedagogically significant method for the identification of aldehydes and ketones. The sharpness of the melting point serves as a crucial indicator of purity, while the mixed melting point technique provides an unequivocal confirmation of a compound's identity. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can confidently characterize carbonyl-containing compounds.

## References

- Stanford Research Systems. (n.d.). Melting Point Determination.
- Creative Chemistry. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP).
- BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?.
- RSC Education. (n.d.). Brady's test for aldehydes and ketones.

- Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine.
- Quora. (2016). What is the mixed melting point technique?.
- Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test.
- University of York. (n.d.). Method of mixed melting points. Retrieved from [www.york.ac.uk/chemistry/schools/chemrev/tutorials/mpt/mpttech.htm](http://www.york.ac.uk/chemistry/schools/chemrev/tutorials/mpt/mpttech.htm)
- YouTube. (2020). Mixed Melting Point.
- BenchChem. (n.d.). Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol.
- Biocyclopedia. (n.d.). Mixed melting point determination.
- University of Alberta. (n.d.). Melting Point and Thermometer Calibration.
- Analytical Testing Labs. (n.d.). Melting Point Determination.
- YouTube. (2025). Why Are Melting Points Inconsistent For Pure Chemistry Compounds?.
- Scribd. (n.d.). Preparation of 2,4 Dinitro-Phenyl Hydrazone (2,4-DNP) Derivatives of Aldehydes R-CHO / Ketones R-Co-R.
- Westlab Canada. (2023). Measuring the Melting Point.
- Open Access Journals. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones.
- ScienceDirect. (n.d.). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their.
- ResearchGate. (2025). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
- CourseHero. (2021). Experimental No. (14) Derivatives of carbonyl compounds.
- University of Calgary. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- ResearchGate. (2023). Which solvents should I use to recrystallize P-anisidine and DNP individually?.
- datapdf.com. (n.d.). 2,4-Dinitrophenylhydrazones.
- YouTube. (2024). 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone.
- Stanford University. (n.d.). DETERMINATION OF MELTING POINTS.
- Mettler Toledo. (n.d.). What is Melting Point?.
- Texas Tech University. (n.d.). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- EMBIBE. (n.d.). 2,4-Dinitrophenylhydrazine Test - Lab Experiments.
- IUPAC. (2025). melting point corrected (M03822).
- Sigma-Aldrich. (n.d.). Melting Point Standards.

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## Sources

- 1. science-revision.co.uk [science-revision.co.uk]
- 2. rroj.com [rroj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. embibe.com [embibe.com]
- 6. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. thinksrs.com [thinksrs.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Home Page [chem.ualberta.ca]
- 12. promptpraxislabs.com [promptpraxislabs.com]
- 13. Brady's test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. westlab.com [westlab.com]
- 18. quora.com [quora.com]
- 19. issr.edu.kh [issr.edu.kh]
- 20. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]
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